molecular formula C19H19N3O2 B2363414 N-[2-(8-Phenylmethoxyimidazo[1,2-a]pyridin-2-yl)ethyl]prop-2-enamide CAS No. 2305561-61-7

N-[2-(8-Phenylmethoxyimidazo[1,2-a]pyridin-2-yl)ethyl]prop-2-enamide

Cat. No.: B2363414
CAS No.: 2305561-61-7
M. Wt: 321.38
InChI Key: FQEZAYUDXSHJFH-UHFFFAOYSA-N
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Description

N-[2-(8-Phenylmethoxyimidazo[1,2-a]pyridin-2-yl)ethyl]prop-2-enamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their significant biological and therapeutic properties, making them valuable in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(8-Phenylmethoxyimidazo[1,2-a]pyridin-2-yl)ethyl]prop-2-enamide typically involves the reaction of α-bromoketones with 2-aminopyridines. This reaction can proceed through different pathways depending on the conditions used. For instance, in toluene, the reaction is promoted by iodine (I₂) and tert-butyl hydroperoxide (TBHP), leading to the formation of N-(pyridin-2-yl)amides . Alternatively, in ethyl acetate, a one-pot tandem cyclization/bromination occurs when only TBHP is added, resulting in the formation of 3-bromoimidazo[1,2-a]pyridines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(8-Phenylmethoxyimidazo[1,2-a]pyridin-2-yl)ethyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron (Fe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, reduction might yield alcohols, and substitution might yield halogenated derivatives.

Scientific Research Applications

N-[2-(8-Phenylmethoxyimidazo[1,2-a]pyridin-2-yl)ethyl]prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[2-(8-Phenylmethoxyimidazo[1,2-a]pyridin-2-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to therapeutic effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(8-Phenylmethoxyimidazo[1,2-a]pyridin-2-yl)ethyl]prop-2-enamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

N-[2-(8-phenylmethoxyimidazo[1,2-a]pyridin-2-yl)ethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-2-18(23)20-11-10-16-13-22-12-6-9-17(19(22)21-16)24-14-15-7-4-3-5-8-15/h2-9,12-13H,1,10-11,14H2,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQEZAYUDXSHJFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC1=CN2C=CC=C(C2=N1)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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